5-(4-Fluorophenyl)-1,4-oxazepane

Physicochemical profiling Medicinal chemistry Scaffold optimization

5-(4-Fluorophenyl)-1,4-oxazepane fills a critical structural gap between morpholines and diazepanes, a scaffold class strikingly underrepresented in commercial libraries. The para-fluorophenyl substitution delivers a quantifiable ΔXLogP3-AA of +0.1 and an additional HBA (3 vs. 2) over the non-fluorinated analog, enabling systematic fluorine SAR without altering TPSA (21.3 Ų). Given documented D4 receptor affinity dependence on N,O-heterocycle ring size, this compound is a strategic CNS starting point. With major vendors discontinuing stock, securing this building block now safeguards SAR continuity.

Molecular Formula C11H14FNO
Molecular Weight 195.237
CAS No. 1507555-47-6
Cat. No. B2752650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Fluorophenyl)-1,4-oxazepane
CAS1507555-47-6
Molecular FormulaC11H14FNO
Molecular Weight195.237
Structural Identifiers
SMILESC1COCCNC1C2=CC=C(C=C2)F
InChIInChI=1S/C11H14FNO/c12-10-3-1-9(2-4-10)11-5-7-14-8-6-13-11/h1-4,11,13H,5-8H2
InChIKeyBNEKCPCBIZHQTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(4-Fluorophenyl)-1,4-oxazepane (CAS 1507555-47-6): Procurement-Relevant Physicochemical and Structural Profile


5-(4-Fluorophenyl)-1,4-oxazepane is a synthetic heterocyclic building block belonging to the 1,4-oxazepane class, characterized by a seven-membered ring containing one nitrogen and one oxygen atom, substituted at the 5-position with a para-fluorophenyl group [1]. This compound serves as a versatile scaffold in medicinal chemistry and library synthesis, occupying a strategic position at the interface of morpholine (six-membered N,O-heterocycle) and 1,4-diazepane (seven-membered N,N-heterocycle) chemical space [2].

Why Generic Substitution Fails for 5-(4-Fluorophenyl)-1,4-oxazepane in Scientific Procurement


The 1,4-oxazepane scaffold is strikingly underrepresented in commercial compound libraries compared to its morpholine and diazepane counterparts, limiting substituent diversity and creating a structural gap in accessible screening collections [1]. Simple in-class substitution—e.g., replacing 5-(4-fluorophenyl)-1,4-oxazepane with the non-fluorinated 5-phenyl analog or with morpholine derivatives—is inadvisable due to quantifiable differences in lipophilicity, hydrogen-bond acceptor count, and ring size-dependent conformational dynamics that directly impact molecular recognition and pharmacokinetic behavior [2][3]. The quantitative evidence presented below clarifies why this specific compound offers differentiation meaningful for target selection and procurement decisions.

Quantitative Differentiation Evidence for 5-(4-Fluorophenyl)-1,4-oxazepane vs. Closest Analogs


Lipophilicity and Hydrogen-Bonding Profile: 5-(4-Fluorophenyl)-1,4-oxazepane vs. 5-Phenyl-1,4-oxazepane

The para-fluorine substitution on the phenyl ring of 5-(4-fluorophenyl)-1,4-oxazepane introduces a third hydrogen-bond acceptor (HBA = 3) compared to the non-fluorinated analog 5-phenyl-1,4-oxazepane (HBA = 2), while simultaneously increasing lipophilicity (XLogP3-AA = 1.4 vs. 1.3) [1][2]. Molecular weight increases from 177.24 to 195.23 g/mol (+10.1%), reflecting the single H→F substitution. Topological polar surface area remains unchanged at 21.3 Ų for both compounds, indicating that fluorine contributes to passive permeability potential without altering polarity-based desolvation penalties [1][2].

Physicochemical profiling Medicinal chemistry Scaffold optimization

Ring-Size Differentiation: 1,4-Oxazepane (7-Membered) vs. Morpholine (6-Membered) Scaffold in Dopamine D4 Receptor Affinity

In a systematic comparison of 2,4-disubstituted morpholine and 2,4-disubstituted 1,4-oxazepane derivatives as dopamine D4 receptor ligands, the size of the saturated N,O-heterocyclic ring was identified as a critical determinant of receptor affinity via 3D-QSAR analysis [1]. While specific Ki values for the exact 5-(4-fluorophenyl) substitution pattern are not available in this study, the work conclusively demonstrates that morpholine and 1,4-oxazepane scaffolds are not interchangeable; the seven-membered oxazepane ring provides distinct conformational space and pharmacophore geometry that directly impact D4 receptor binding [1].

GPCR ligand design Dopamine D4 receptor Scaffold hopping

Scaffold Scarcity Value: 1,4-Oxazepanes Are Strikingly Underrepresented in Screening Libraries vs. Morpholines and Diazepanes

A 2026 study in Organic Process Research & Development explicitly states that 1,4-oxazepanes are 'strikingly scarce in compound libraries, despite their privileged position at the interface of diazepane, morpholine, and azepane scaffolds' [1]. This contrasts sharply with the abundance of morpholine-containing compounds (estimated >10,000 commercially available morpholine derivatives) and highlights a structural gap in screening collections. 5-(4-Fluorophenyl)-1,4-oxazepane thus occupies a region of underexplored chemical space, offering procurement value for libraries aiming to maximize scaffold diversity [1].

Compound library design Chemical diversity Scaffold novelty

Commercial Availability Status of 5-(4-Fluorophenyl)-1,4-oxazepane and Its Non-Fluorinated Analog

5-(4-Fluorophenyl)-1,4-oxazepane is listed as a discontinued product by at least one supplier (CymitQuimica, Ref. 3D-HKC55547), with both 25 mg and 250 mg pack sizes marked as discontinued . In contrast, the non-fluorinated analog 5-phenyl-1,4-oxazepane remains available through multiple vendors (e.g., AKSci, Biosynth) . This limited commercial availability of the fluorinated variant, coupled with the documented synthetic challenges in accessing functionalized 1,4-oxazepanes at scale [1], creates a supply-driven differentiation: the compound is both more difficult to source and more synthetically valuable than the non-fluorinated comparator.

Chemical sourcing Supply chain Building block procurement

Optimal Research and Procurement Application Scenarios for 5-(4-Fluorophenyl)-1,4-oxazepane


Lead Optimization Programs Requiring Fluorine-Mediated Modulation of Lipophilicity and H-Bonding

When a medicinal chemistry program identifies a 5-phenyl-1,4-oxazepane hit and seeks to improve metabolic stability or target binding through para-fluorination, 5-(4-fluorophenyl)-1,4-oxazepane provides a direct comparator with a quantifiable ΔXLogP3-AA of +0.1 and an additional hydrogen-bond acceptor (HBA = 3 vs. 2) without altering TPSA (21.3 Ų unchanged) [1][2]. This enables systematic SAR exploration of the fluorine effect on potency, selectivity, and ADME parameters while maintaining scaffold identity.

Diversity-Oriented Synthesis and Screening Library Expansion into Underexplored N,O-Heterocycle Space

Given the documented scarcity of 1,4-oxazepanes in commercial screening libraries [3], procurement of 5-(4-fluorophenyl)-1,4-oxazepane addresses a recognized chemical diversity gap. Libraries incorporating this scaffold offer coverage of conformational space distinct from morpholine- and diazepane-dominated collections, making this compound particularly valuable for academic screening centers and pharmaceutical compound management groups seeking to maximize scaffold novelty.

Dopamine D4 Receptor Ligand Development with Non-Morpholine Scaffold Architecture

The demonstrated importance of N,O-heterocycle ring size for dopamine D4 receptor affinity—where 1,4-oxazepane and morpholine scaffolds are not functionally interchangeable [4]—positions 5-(4-fluorophenyl)-1,4-oxazepane as a strategic starting point for CNS programs targeting D4 receptor-mediated indications. The seven-membered ring geometry, combined with the para-fluorophenyl substituent, offers a pharmacophore distinct from both 2,4-disubstituted morpholines and non-fluorinated oxazepane analogs.

Custom Synthesis Planning for Fluorinated Oxazepane Building Blocks Under Supply Constraints

With the compound discontinued at primary vendor sources and documented synthetic challenges in accessing functionalized 1,4-oxazepanes at scale [3], this compound is a strong candidate for inclusion in custom synthesis requests or collaborative synthesis development programs. Procurement teams should anticipate lead times and consider parallel sourcing strategies when planning projects dependent on this scaffold.

Quote Request

Request a Quote for 5-(4-Fluorophenyl)-1,4-oxazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.